

physical and chemical properties of terephthalaldehyde mono(diethyl acetal)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Diethoxymethyl)benzaldehyde

Cat. No.: B1630343

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In-Depth Technical Guide to Terephthalaldehyde Mono(diethyl acetal)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalaldehyde mono(diethyl acetal), also known as **4-(diethoxymethyl)benzaldehyde**, is a versatile organic compound with significant applications as a key intermediate in the synthesis of specialty chemicals, pharmaceuticals, and advanced materials.^{[1][2]} Its unique bifunctional nature, possessing both a reactive aldehyde group and a stable acetal-protected aldehyde, allows for selective chemical transformations, making it a valuable building block in multi-step organic synthesis.^[1] This guide provides a comprehensive overview of the physical and chemical properties of terephthalaldehyde mono(diethyl acetal), detailed experimental protocols, and an exploration of its relevance in chemical synthesis and potential applications in drug development.

Physical and Chemical Properties

Terephthalaldehyde mono(diethyl acetal) is a colorless to pale yellow liquid with a characteristic sweet, floral odor.^{[2][3]} It is soluble in common organic solvents such as ethanol, ether, chlorinated solvents, and toluene, but has limited solubility in water.^[3] The presence of the diethyl acetal group provides stability against hydrolysis under neutral conditions, a crucial

feature for its application in moisture-sensitive reactions.[3] However, it decomposes in water, particularly under acidic conditions. The compound is also noted to be air-sensitive and is often stored under an inert gas.

Table 1: Physical and Chemical Properties of Terephthalaldehyde Mono(diethyl acetal)

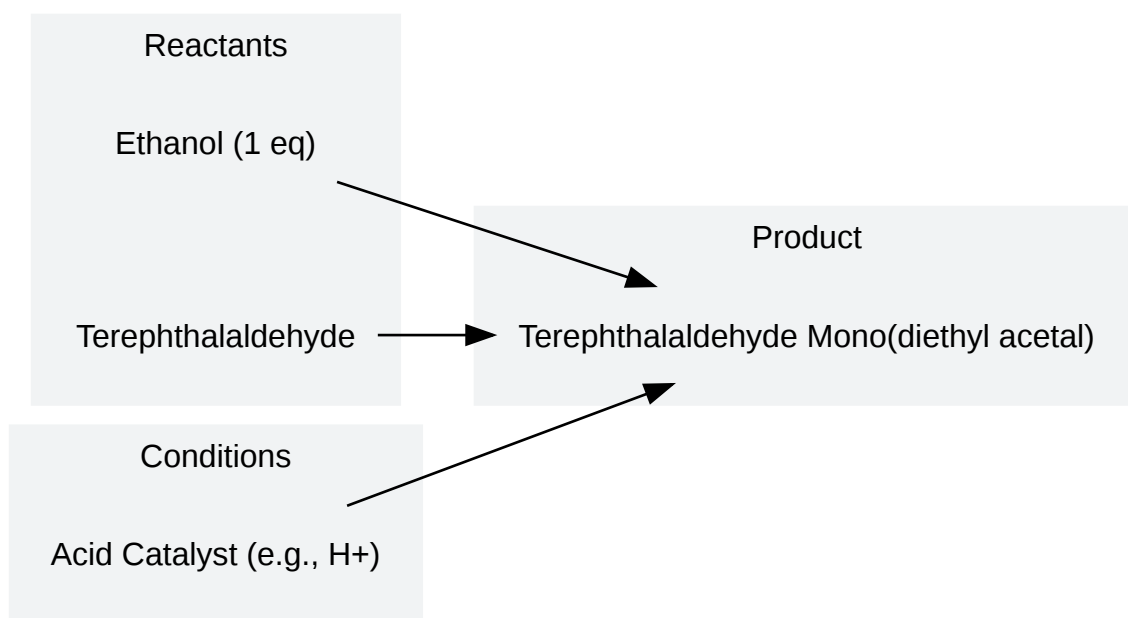
Property	Value	Reference(s)
CAS Number	81172-89-6	[3]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[3]
Molecular Weight	208.25 g/mol	
Appearance	Colorless to pale yellow liquid	[2][3]
Odor	Sweet, floral	[2]
Density	1.047 g/mL at 25 °C	
Boiling Point	89-93 °C at 7 mmHg	[4]
Refractive Index (n ₂₀ /D)	1.506	
Flash Point	>230 °F (>110 °C)	[4]
Solubility	Soluble in ethanol, ether, chlorinated solvents, toluene. Limited solubility in water.	[3]
Stability	Stable under neutral conditions. Decomposes in water. Air sensitive.	[3]

Experimental Protocols

Synthesis of Terephthalaldehyde Mono(diethyl acetal)

A general and widely cited method for the synthesis of terephthalaldehyde mono(diethyl acetal) involves the acid-catalyzed reaction of terephthalaldehyde with ethanol.[3]

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of terephthalaldehyde mono(diethyl acetal).

Detailed Protocol:

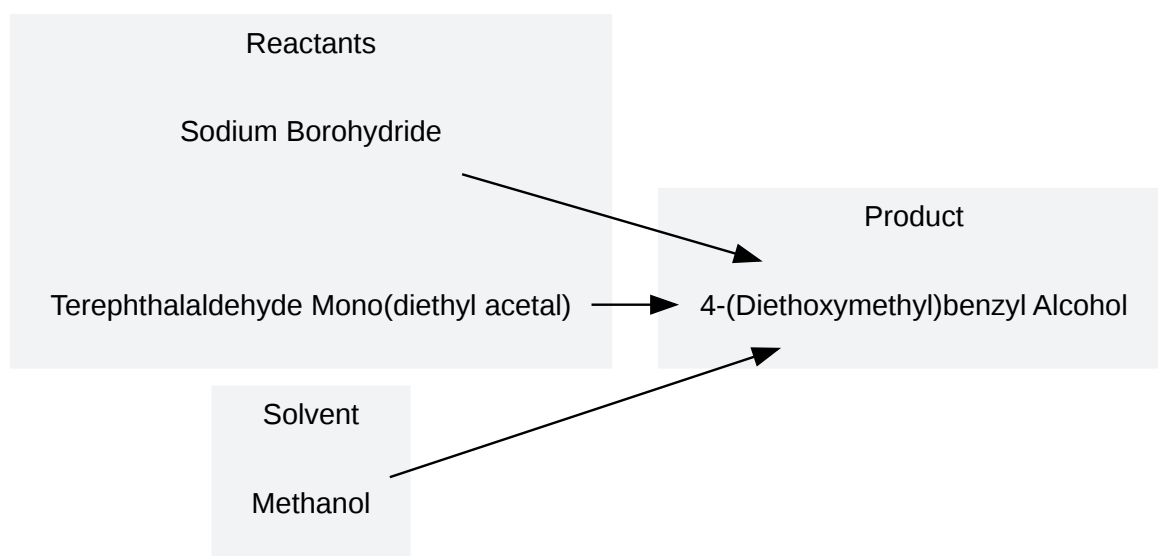
- Materials: Terephthalaldehyde, absolute ethanol, a suitable acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl), and a solvent capable of forming an azeotrope with water (e.g., benzene or toluene).
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve terephthalaldehyde in an excess of the chosen solvent.
 - Add one equivalent of absolute ethanol to the mixture.
 - Add a catalytic amount of the acid catalyst.
 - Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by vacuum distillation to obtain pure terephthalaldehyde mono(diethyl acetal).

Reduction of Terephthalaldehyde Mono(diethyl acetal) to 4-(Diethoxymethyl)benzyl Alcohol

This protocol demonstrates a common reaction utilizing the free aldehyde group of the title compound.

Reaction Scheme:



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Caption: Synthesis of 4-(diethoxymethyl)benzyl alcohol from terephthalaldehyde mono(diethyl acetal).

Detailed Protocol:

- Materials: Terephthalaldehyde mono(diethyl acetal), sodium borohydride, methanol, water, ethyl acetate, brine, and anhydrous sodium sulfate.
- Procedure:
 - Dissolve terephthalaldehyde mono(diethyl acetal) in methanol in a suitable flask and cool the solution in an ice bath.
 - Slowly add sodium borohydride to the cooled solution with stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 5 minutes).
 - Quench the reaction by carefully adding water.
 - Extract the aqueous mixture with ethyl acetate.
 - Combine the organic extracts and wash them sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-(diethoxymethyl)benzyl alcohol as a colorless oil.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of terephthalaldehyde mono(diethyl acetal) is characterized by signals corresponding to the aldehydic proton, the aromatic protons, the acetal proton, and the ethoxy group protons.

Expected Chemical Shifts (in CDCl_3):

- Aldehydic proton ($-\text{CHO}$): $\sim 9.9\text{--}10.1$ ppm (singlet)
- Aromatic protons (Ar-H): $\sim 7.5\text{--}7.9$ ppm (multiplet, typically two doublets)
- Acetal proton ($-\text{CH}(\text{OEt})_2$): $\sim 5.5\text{--}5.8$ ppm (singlet)
- Methylene protons ($-\text{OCH}_2\text{CH}_3$): $\sim 3.5\text{--}3.7$ ppm (quartet)
- Methyl protons ($-\text{OCH}_2\text{CH}_3$): $\sim 1.2\text{--}1.3$ ppm (triplet)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl_3):

- Aldehydic carbon ($-\text{CHO}$): $\sim 191\text{--}193$ ppm
- Aromatic carbons (C-CHO and $\text{C-CH}(\text{OEt})_2$): $\sim 135\text{--}142$ ppm
- Aromatic carbons (CH): $\sim 127\text{--}130$ ppm
- Acetal carbon ($-\text{CH}(\text{OEt})_2$): $\sim 100\text{--}102$ ppm
- Methylene carbons ($-\text{OCH}_2\text{CH}_3$): $\sim 60\text{--}62$ ppm
- Methyl carbons ($-\text{OCH}_2\text{CH}_3$): ~ 15 ppm

FTIR Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

- C-H stretch (aldehyde): $\sim 2820\text{ cm}^{-1}$ and $\sim 2720\text{ cm}^{-1}$ (two distinct bands)
- C=O stretch (aldehyde): $\sim 1700\text{ cm}^{-1}$ (strong, sharp peak)

- C-H stretch (aromatic): $\sim 3000\text{-}3100\text{ cm}^{-1}$
- C=C stretch (aromatic): $\sim 1600\text{ cm}^{-1}$ and $\sim 1450\text{ cm}^{-1}$
- C-O stretch (acetal): $\sim 1100\text{-}1200\text{ cm}^{-1}$ (strong, broad)
- C-H stretch (aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M^+) is expected at $m/z = 208$.

Expected Fragmentation Pattern:

- Loss of an ethoxy group ($-\text{OCH}_2\text{CH}_3$) to give a fragment at $m/z = 163$.
- Loss of ethanol ($-\text{HOCH}_2\text{CH}_3$) from the $M^+ - 1$ ion.
- Cleavage of the C-C bond between the aromatic ring and the acetal group.
- Formation of a benzoyl cation derivative.

Applications in Synthesis and Potential in Drug Development

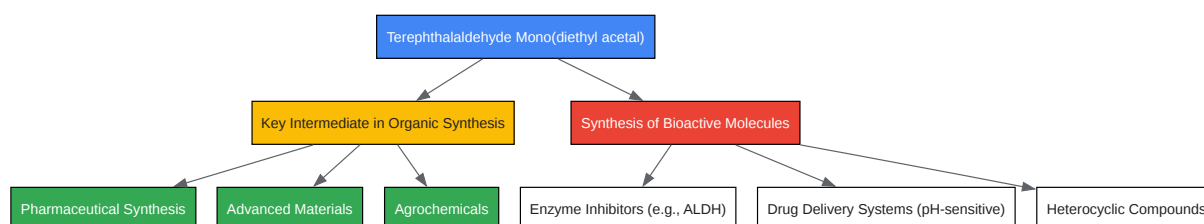
Terephthalaldehyde mono(diethyl acetal) is a valuable intermediate in organic synthesis due to its selectively protected aldehyde group.^[1] This allows for chemical modifications at the free aldehyde or the aromatic ring without affecting the protected functionality. The acetal can be readily deprotected under acidic conditions to regenerate the aldehyde, enabling the synthesis of various disubstituted benzene derivatives.

While there is no direct evidence of terephthalaldehyde mono(diethyl acetal) itself being a therapeutic agent, its derivatives have been investigated for their biological activities. For instance, benzaldehyde derivatives are being explored as selective inhibitors of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in cancer.^{[5][6]} The structural motif of

terephthalaldehyde mono(diethyl acetal) could serve as a scaffold for the design and synthesis of novel enzyme inhibitors.[7]

Furthermore, the acetal linkage is known to be pH-sensitive and can be cleaved under the acidic conditions found in tumor microenvironments or within cellular lysosomes. This property is exploited in the design of prodrugs and drug delivery systems where the active drug is released at the target site. Although no specific drug delivery system utilizing terephthalaldehyde mono(diethyl acetal) has been reported, its structure presents a potential platform for the development of such targeted therapies.

The reactivity of the aldehyde group allows for the synthesis of various heterocyclic compounds and Schiff bases, some of which have shown promising biological activities, including antimicrobial and anticancer effects.



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Caption: Synthetic utility and potential applications of terephthalaldehyde mono(diethyl acetal).

Conclusion

Terephthalaldehyde mono(diethyl acetal) is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its synthetic utility, stemming from the presence of both a free and a protected aldehyde group, makes it an important building block in various fields, including the potential development of new therapeutic agents. While direct biological applications are yet to be extensively reported, its structural features suggest a promising role

in the design of enzyme inhibitors and targeted drug delivery systems. This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic and medicinal chemistry endeavors.

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- To cite this document: BenchChem. [physical and chemical properties of terephthaldehyde mono(diethyl acetal)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630343#physical-and-chemical-properties-of-terephthaldehyde-mono-diethyl-acetal]

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